molecular formula C16H14ClFO2 B2419765 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one CAS No. 2413883-29-9

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one

Cat. No. B2419765
M. Wt: 292.73
InChI Key: NIANLUYONGJHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one, commonly known as 4-Fluoromethylphenidate (4F-MPH), is a psychoactive drug that belongs to the class of phenidate derivatives. It is a potent central nervous system stimulant that has gained popularity in recent years due to its potential use in scientific research.

Scientific Research Applications

Spectroscopy and Quantum Chemical Analysis

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one and its related compounds have been subjects of detailed spectroscopy and quantum chemical studies. Resonant two-photon ionization (R2PI) spectroscopy coupled with time-of-flight mass spectrometry was utilized to investigate the conformational landscape of these compounds, revealing insights into their geometrical structures, electron density, and the strength of various molecular interactions (Rondino et al., 2016). Additionally, quantum chemical calculations have been employed to analyze molecular geometry, chemical reactivity, vibrational frequencies, and other properties, providing a comprehensive understanding of these compounds at the molecular level (Satheeshkumar et al., 2017).

Anticancer Activity

Certain analogs of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one have been identified as sigma-2 receptor ligands and have demonstrated promising anticancer activities. These compounds have shown inhibition of various cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Some of these compounds have also exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as anticancer agents (Asong et al., 2019).

Pharmacological and Binding Affinity Studies

Derivatives of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one have been the subject of various pharmacological studies, particularly in the context of their binding affinity at different receptors. For instance, SYA 013, a homopiperazine analog of haloperidol, was explored for its binding affinity at dopamine and serotonin receptor subtypes, leading to the identification of new agents with potential as antipsychotic agents (Peprah et al., 2012). Similarly, the eutomer of another analog demonstrated significant binding affinity at dopamine receptors and showed efficacy in an animal model of antipsychotic efficacy, without inducing significant catalepsy in rats (Ablordeppey et al., 2006).

Crystallographic and Structural Analysis

Crystallographic studies have provided detailed insights into the molecular structure of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one and its derivatives. These studies often involve X-ray diffraction analysis, offering valuable information on molecular conformations, hydrogen bonding patterns, and crystal packing arrangements (Kang et al., 2015).

Synthesis and Copolymerization

These compounds have also been utilized in the synthesis of novel copolymers, exploring their reactivity and potential applications in materials science. For instance, trisubstituted ethylenes, including phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, were synthesized and copolymerized with styrene, leading to the creation of novel materials with specific structural and thermal properties (Kharas et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenoxy)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-11(20-15-8-6-14(18)7-9-15)16(19)10-12-2-4-13(17)5-3-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIANLUYONGJHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one

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